molecular formula C18H20FN3OS B4740056 N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide

N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide

Katalognummer B4740056
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VHMJRICUFORCQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide, also known as BPH-715, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BPH-715 is a hydrazinecarbothioamide derivative that has been studied extensively for its ability to inhibit the activity of a specific enzyme, which may have implications for the treatment of various diseases. In

Wirkmechanismus

The mechanism of action of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. LSD1 has been shown to play a role in the development and progression of various types of cancer, and its inhibition has been identified as a potential therapeutic strategy. N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide binds to the active site of LSD1, preventing its activity and leading to changes in gene expression that may have anti-cancer effects.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has also been shown to inhibit the proliferation and migration of cancer cells, and to reduce the expression of genes that are involved in cancer progression. In addition to its anti-cancer effects, N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for LSD1, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective LSD1 inhibitors, which may have even greater therapeutic potential. Another direction is the investigation of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide in combination with other anti-cancer agents, which may enhance its efficacy and reduce the risk of resistance. Finally, the safety and efficacy of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide in humans need to be evaluated in clinical trials, which may provide valuable insights into its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a specific enzyme, which is known to play a role in the development and progression of various types of cancer. N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been tested in vitro and in vivo, and has shown promising results in reducing tumor growth and improving survival rates in animal models. In addition to its anti-cancer properties, N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

1-(4-butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(24)22-21-17(23)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMJRICUFORCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.